molecular formula C16H21N7O2 B5586438 N,N-dimethyl-4-{[6-(prop-2-en-1-yloxy)pyridazin-3-yl]oxy}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

N,N-dimethyl-4-{[6-(prop-2-en-1-yloxy)pyridazin-3-yl]oxy}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B5586438
M. Wt: 343.38 g/mol
InChI Key: NKLUJKCWAUCUNT-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{[6-(prop-2-en-1-yloxy)pyridazin-3-yl]oxy}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine: is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, including a pyridazine ring, a pyrrolidine ring, and an allyloxy group. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{[6-(prop-2-en-1-yloxy)pyridazin-3-yl]oxy}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the triazine core: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Introduction of the pyridazine ring: The pyridazine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridazine derivative reacts with the triazine core.

    Attachment of the allyloxy group: The allyloxy group is introduced via an etherification reaction, where an allyl alcohol derivative reacts with the pyridazine-substituted triazine intermediate.

    Incorporation of the pyrrolidine ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the triazine core.

Industrial Production Methods

Industrial production of This compound involves scaling up the laboratory synthesis procedures. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{[6-(prop-2-en-1-yloxy)pyridazin-3-yl]oxy}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine: undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can occur at the pyridazine ring, resulting in the formation of dihydropyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield epoxides, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.

Scientific Research Applications

N,N-dimethyl-4-{[6-(prop-2-en-1-yloxy)pyridazin-3-yl]oxy}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{[6-(prop-2-en-1-yloxy)pyridazin-3-yl]oxy}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-{[6-(methoxy)pyridazin-3-yl]oxy}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
  • N,N-dimethyl-4-{[6-(ethoxy)pyridazin-3-yl]oxy}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
  • N,N-dimethyl-4-{[6-(butoxy)pyridazin-3-yl]oxy}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Uniqueness

The uniqueness of N,N-dimethyl-4-{[6-(prop-2-en-1-yloxy)pyridazin-3-yl]oxy}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N,N-dimethyl-4-(6-prop-2-enoxypyridazin-3-yl)oxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O2/c1-4-11-24-12-7-8-13(21-20-12)25-16-18-14(22(2)3)17-15(19-16)23-9-5-6-10-23/h4,7-8H,1,5-6,9-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLUJKCWAUCUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)OC3=NN=C(C=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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